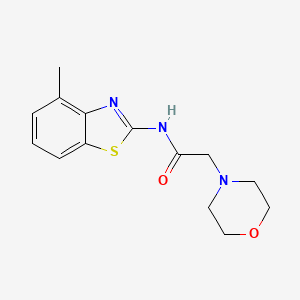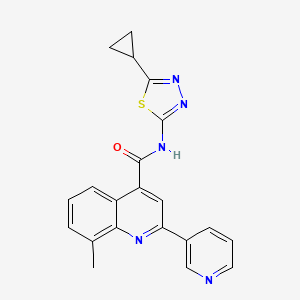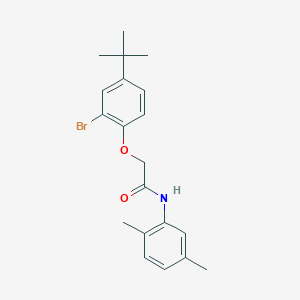![molecular formula C9H10BrNO3S B4872337 ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE](/img/structure/B4872337.png)
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a brominated thiophene ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Acylation: The brominated thiophene undergoes acylation with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester of 5-bromo-2-thiophene-2-carboxylic acid.
Amidation: The ethyl ester is then reacted with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- Ethyl (2-bromophenyl)acetate
Uniqueness
ETHYL 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}ACETATE is unique due to its specific combination of a brominated thiophene ring and an ethyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-8(12)5-11-9(13)6-3-4-7(10)15-6/h3-4H,2,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWBNEFNBGSDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4872260.png)



![2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4872276.png)
![4-chloro-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4872280.png)
![4-CHLORO-N~1~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4872291.png)
![methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4872313.png)
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4872316.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(3-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4872324.png)
![(4-BUTYLPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4872325.png)
![N-{4-[(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4872332.png)
![3-[[3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B4872335.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B4872345.png)
